silyl}butanenitrile CAS No. 495405-72-6](/img/structure/B12580435.png)
4-{[(Anthracen-9-yl)ethynyl](dimethyl)silyl}butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is a chemical compound known for its unique structure and properties. It features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, connected to a butanenitrile group through an ethynyl linkage and a dimethylsilyl group. This compound is of interest in various fields of research due to its photophysical and electrochemical properties.
Métodos De Preparación
The synthesis of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where an anthracene derivative is reacted with an ethynylsilane compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Análisis De Reacciones Químicas
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic reagents like bromine or chlorine.
Aplicaciones Científicas De Investigación
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile has several applications in scientific research:
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. This property is exploited in optoelectronic devices, where the compound acts as an emitter. Additionally, the compound can participate in energy transfer processes, making it useful in applications like OLEDs and fluorescence imaging .
Comparación Con Compuestos Similares
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile can be compared with other anthracene derivatives, such as:
9-(4-Phenylethynyl)anthracene: This compound has similar photophysical properties but lacks the silyl and nitrile groups, which can affect its solubility and reactivity.
9,10-Bis(phenylethynyl)anthracene: This derivative has enhanced fluorescence properties due to the presence of two phenylethynyl groups, making it more suitable for certain optoelectronic applications.
Anthracene-oxadiazole derivatives: These compounds exhibit good thermal stability and are used in OLEDs, similar to 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile, but with different electronic properties due to the oxadiazole moiety.
Propiedades
Número CAS |
495405-72-6 |
|---|---|
Fórmula molecular |
C22H21NSi |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
4-[2-anthracen-9-ylethynyl(dimethyl)silyl]butanenitrile |
InChI |
InChI=1S/C22H21NSi/c1-24(2,15-8-7-14-23)16-13-22-20-11-5-3-9-18(20)17-19-10-4-6-12-21(19)22/h3-6,9-12,17H,7-8,15H2,1-2H3 |
Clave InChI |
FGJKBFNSAUIGAY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCC#N)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


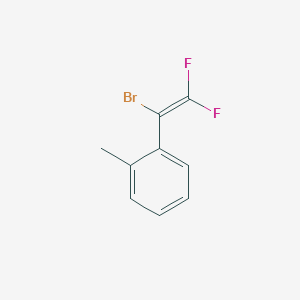

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)


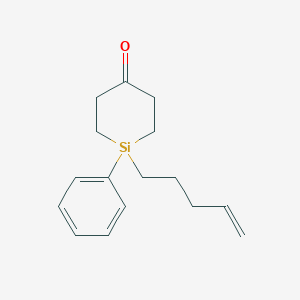
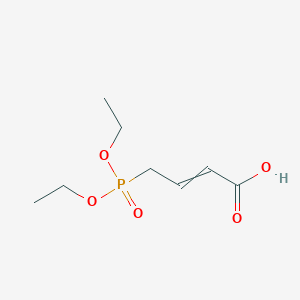
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
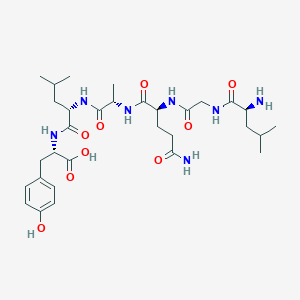
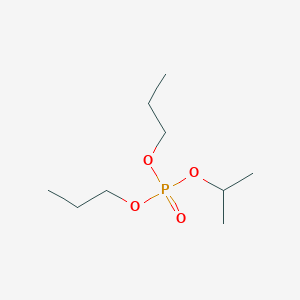
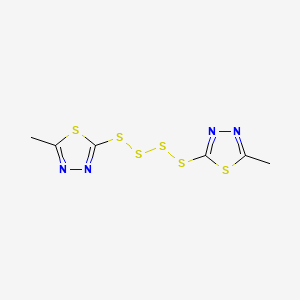
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
